molecular formula C9H18ClNO2 B555064 (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride CAS No. 25528-71-6

(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Cat. No. B555064
CAS RN: 25528-71-6
M. Wt: 207.7 g/mol
InChI Key: QNGGSVANUAULGK-QRPNPIFTSA-N
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Description

Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell. It is classified as a strong acid . In chemistry, a hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an organic base with hydrochloric acid to form the hydrochloride salt . For example, the synthesis of levobupivacaine hydrochloride was optimized and improved by starting with readily available and cost-effective initial material and utilizing L-(–)-dibenzoyl tartaric acid for chiral separation .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry . The crystal structure can be determined through differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its specific structure and properties. For example, hydrochloric acid is known to react with bases to form water and a salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be greatly affected by their salt forms. The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an active pharmaceutical ingredient (API) .

Scientific Research Applications

  • The synthesis of 3-amino-4-oxopropanoic acid hydrochloride from 3-Amino-3-vinylpropanoic acid hydrochloride, potentially applicable in creating stable forms of labile α-aminoaldehydes (Cheung & Shoolingin‐Jordan, 1997).

  • Investigations into reactions of 3-Aminopropanol with aryl(isothiocyanates) forming thio-ureas and cyclization products, useful in organic synthesis and medicinal chemistry (Cherbuliez et al., 1967).

  • Synthesis of condensed pyrimidines from derivatives of 1,2-diaminocyclohexane, indicating potential applications in developing analgesic and anti-inflammatory compounds (Sondhi et al., 2008).

  • Enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid from similar compounds, highlighting applications in creating optically active amino acids (Alonso et al., 2005).

  • Gabaculine hydrochloride synthesis from 3-Cyclohexenecarboxylic acid derivatives, relevant in pharmaceuticals targeting GABAB receptors (Fráter et al., 1984).

  • Studies on the synthesis and cytotoxic action of novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules, showing applications in antitumor research (Savić et al., 2014).

  • Research on the high-performance liquid chromatographic separation of N-protected unusual beta-amino acids, useful in analytical chemistry (Péter, 2002).

  • Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, contributing to synthetic routes for biologically active molecules (Shireman & Miller, 2001).

Safety And Hazards

Hydrochloric acid is known to cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The future directions in the field of pharmaceuticals often involve the development of new synthesis methods and the discovery of new therapeutic agents .

properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGGSVANUAULGK-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633496
Record name 3-Cyclohexyl-L-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

CAS RN

25528-71-6
Record name 3-Cyclohexyl-L-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Savić, S Misirlić-Denčić, M Dulović… - Bioorganic …, 2014 - Elsevier
This study involves the synthesis and characterization of novel cyclohexyl 1,3-propanediamine-N,N′-diacetate molecules as well as investigation of their cytotoxic action. New acid 1a …
Number of citations: 19 www.sciencedirect.com
JM Lazić, L Vučićević, S Grgurić‐Šipka… - ChemMedChem …, 2010 - Wiley Online Library
The present study describes the synthesis and anticancer activity of novel octahedral Pt IV complexes with cyclohexyl functionalized ethylenediamine‐N,N′‐diacetate‐type ligands. …
A Savić, M Dulović, JM Poljarević… - …, 2011 - Wiley Online Library
Herein we describe the synthesis, characterization, and anticancer activity of novel p‐cymeneruthenium(II) complexes containing methyl, ethyl, n‐propyl, and n‐butyl esters of (S,S)‐…
SD Bull, SG Davies, AC Garner… - Journal of the Chemical …, 2001 - pubs.rsc.org
Addition of a range of organocuprates to (S)-N,N′-bis(p-methoxybenzyl)-3-methylene-6-isopropylpiperazine-2,5-dione 8 affords cis-3-isopropyl-6-alkyldiketopiperazines in excellent …
Number of citations: 37 pubs.rsc.org
LE Mihajlović-Lalić, D Stanković… - Journal of The …, 2018 - iopscience.iop.org
The electrochemical behavior of four dialkyl esters (methyl, ethyl, n-propyl and n-butyl) of (S, S)-α, α'-(1, 2-ethanediyldiimino)-bis [cyclohexanepropanoic acid] with moderate antitumor …
Number of citations: 1 iopscience.iop.org
LE Mihajlović, A Savić, J Poljarević, I Vučković… - Journal of inorganic …, 2012 - Elsevier
Ljiljana E. Mihajlović a, Aleksandar Savić a, Jelena Poljarević a, Ivan Vučković a, Marija Mojić b, Mirna Bulatović b, Danijela Maksimović-Ivanić b, Sanja Mijatović b, Goran N. …
Number of citations: 42 www.sciencedirect.com

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